1-(2-Chloroethylsulfonyl)pentane

Description

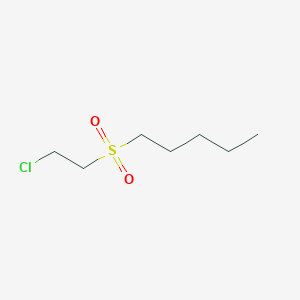

1-(2-Chloroethylsulfonyl)pentane (C₇H₁₅ClSO₂) is an organosulfur compound characterized by a pentane backbone substituted with a sulfonyl (-SO₂-) group linked to a 2-chloroethyl moiety. Its molecular structure (SMILES: CCCCCS(=O)(=O)CCCl; InChIKey: PHNOYPOLUCHZIQ-UHFFFAOYSA-N) suggests moderate polarity due to the sulfonyl group, which influences its solubility and reactivity . This compound is structurally distinct from thioether analogs (e.g., 1-[(2-chloroethyl)sulfanyl]pentane, CID 12260278) due to the oxidation state of the sulfur atom (sulfonyl vs. thioether) .

Properties

IUPAC Name |

1-(2-chloroethylsulfonyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-2-3-4-6-11(9,10)7-5-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLZQUCKEGCPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethylsulfonyl)pentane can be synthesized through the reaction of pentane with 2-chloroethanesulfonyl chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethylsulfonyl)pentane undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Oxidation Reactions: Products include sulfonic acids or sulfonates.

Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

1-(2-Chloroethylsulfonyl)pentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethylsulfonyl)pentane involves its ability to act as an electrophile in chemical reactions. The chloroethylsulfonyl group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,5-Bis(2-chloroethylthio)pentane (C₉H₁₈Cl₂S₂)

- Structure : A dimeric analog with two 2-chloroethylthio (-S-CH₂CH₂Cl) groups at both ends of a pentane chain.

- Molecular Formula : C₉H₁₈Cl₂S₂ (CAS 142868-94-8) .

- Key Differences: Higher molecular weight (257.3 g/mol vs. 214.7 g/mol for 1-(2-Chloroethylsulfonyl)pentane). Contains two reactive thioether groups instead of a single sulfonyl group.

1-(2-Chloroethylsulfinyl)heptane (C₉H₁₉ClSO)

- Structure : A sulfinyl (-SO-) derivative with a longer heptane chain (CAS 24475-73-8).

- Key Differences: Sulfinyl group (intermediate oxidation state between thioether and sulfonyl) reduces polarity compared to sulfonyl analogs. Extended alkyl chain (heptane vs. pentane) increases lipophilicity, affecting solubility in non-polar solvents like pentane .

1-[(2-Chloroethyl)sulfanyl]pentane (CID 12260278)

- Structure : Thioether analog with a sulfur atom directly bonded to the chloroethyl group (C₇H₁₅ClS).

- Key Differences :

Physicochemical Properties

Biological Activity

1-(2-Chloroethylsulfonyl)pentane, a sulfonyl compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl group attached to a pentane chain with a chloroethyl substituent. Its chemical formula is , and it possesses unique properties that influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : It may bind to specific proteins, altering their function and leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : Preliminary results suggest that it may reduce inflammation by modulating the activity of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anti-inflammatory | Reduces levels of inflammatory markers | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibitory effects on selected bacterial strains, suggesting potential as an antimicrobial agent.

-

Case Study on Anti-inflammatory Properties :

- Objective : To evaluate the impact on inflammatory cytokine production in vitro.

- Findings : Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its role in mitigating inflammation.

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Notable findings include:

- Mechanism of Action : The compound appears to interfere with signaling pathways involved in inflammation and immune response, potentially through the inhibition of key enzymes such as cyclooxygenase (COX).

- Synergistic Effects : When used in combination with other therapeutic agents, this compound may enhance efficacy, particularly in antimicrobial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.